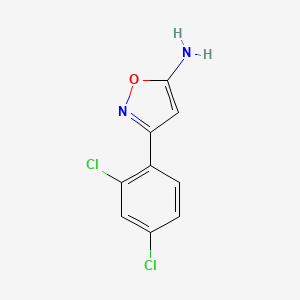

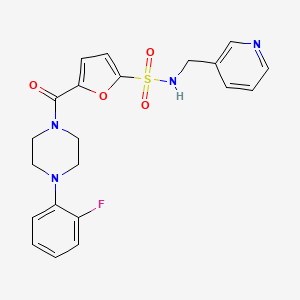

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a blocker of volume-regulated anion channels (VRACs), which play an important role in the regulation of cell volume and ion homeostasis. Since then, DCPIB has been shown to have a variety of other effects on cellular processes, making it a valuable tool for studying a range of biological phenomena.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of novel heterocyclic compounds, including those with 1,2-oxazol-5-amine structures, have been a focal point of research due to their potential applications in various domains, such as anticancer therapy and antibacterial treatments. Studies have demonstrated methods to synthesize and characterize these compounds, employing techniques like NMR, IR, and mass spectroscopy to confirm their structures (Mehta, 2016).

Anticancer Activity

- Research into 1,2-oxazol-5-amine derivatives has revealed their potential in developing anticancer agents. For example, certain synthesized derivatives have shown significant in vitro anticancer activity against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. These findings indicate the compound's potential in targeted cancer therapies (Kattimani et al., 2013).

Antibacterial Applications

- The antibacterial properties of oxazol-5-amine derivatives have been extensively studied, with several compounds exhibiting promising activity against a range of bacterial strains. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial infections (Mehta, 2016).

Enzyme Inhibition

- Oxazol-5-amine derivatives have been explored for their enzyme inhibitory activities, particularly against enzymes like monoamine oxidase B (MAO-B), which is significant in the context of neurological disorders. Studies indicate that modifications to the oxazol-5-amine structure, such as N-methylation, can transform reversible inhibitors into irreversible ones, offering insights into developing therapeutic agents (Ding & Silverman, 1993).

Mécanisme D'action

Target of Action

The primary target of 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine (hereafter referred to as DCl) is the CYP51 receptor . This receptor plays a crucial role in the life cycle of certain parasites, making it an attractive target for antiparasitic drugs .

Mode of Action

DCl interacts with its target by binding to the active site of the CYP51 receptor . This interaction is characterized by hydrogen bonds that establish a stable complex with the target . The formation of this complex inhibits the normal function of the receptor, leading to the desired therapeutic effects .

Biochemical Pathways

It is known that the compound’s action on the cyp51 receptor disrupts the normal life cycle of certain parasites . This disruption can lead to the death of the parasite, thereby treating the infection .

Pharmacokinetics

Predictive pharmacokinetics suggest that the compound presents an alignment between permeability and hepatic clearance . It is also suggested that DCl has low metabolic stability .

Result of Action

The result of DCl’s action is the inhibition of parasite proliferation. In vitro tests have shown that DCl has a similar effectiveness to other antiparasitic drugs, indicating its potential as a therapeutic agent . The compound’s action results in the death of the parasite, thereby treating the infection .

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDYYTRPAZZNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

501902-19-8 |

Source

|

| Record name | 3-(2,4-dichlorophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)

![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)

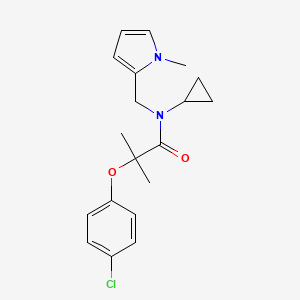

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)

![3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2921378.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921379.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)